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Compound of Interest

Compound Name: 2-Amino-3,5-diiodobenzamide

Cat. No.: B15152183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and

potential biological significance of 2-Amino-3,5-diiodobenzamide. Due to the limited

availability of direct experimental data for this specific compound, this guide leverages

established chemical principles and data from structurally analogous molecules to provide a

robust predictive analysis.

Chemical Properties and Data
While specific experimental data for 2-Amino-3,5-diiodobenzamide is not readily available in

the public domain, we can infer its key physicochemical properties based on the known data of

the closely related compound, 2-Amino-3,5-diiodobenzoic acid, and general principles of

organic chemistry.

Table 1: Predicted Physicochemical Properties of 2-Amino-3,5-diiodobenzamide
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Property Predicted Value Basis for Prediction

Molecular Formula C₇H₅I₂N₂O Based on chemical structure

Molecular Weight 387.94 g/mol
Calculated from the molecular

formula

Appearance White to off-white solid
Analogy with 2-Amino-3,5-

diiodobenzoic acid[1]

Melting Point > 200 °C (with decomposition)

Amides generally have higher

melting points than their

corresponding carboxylic

acids. 2-Amino-3,5-

diiodobenzoic acid has a

melting point of 233-235 °C.[1]

Solubility

Sparingly soluble in water;

soluble in polar organic

solvents like DMSO and DMF.

General solubility trends for

aromatic amides.

pKa (of the amine) ~ 2-3

The electron-withdrawing

effects of the iodine atoms and

the benzamide group are

expected to decrease the

basicity of the anilino amine.

Synthesis of 2-Amino-3,5-diiodobenzamide
A plausible and efficient synthetic route to 2-Amino-3,5-diiodobenzamide is the conversion of

the commercially available 2-Amino-3,5-diiodobenzoic acid to the primary amide. This

transformation can be achieved via several standard methods. Below are detailed experimental

protocols for two common and effective approaches.

Experimental Protocol 1: Synthesis via an Acyl Chloride
Intermediate
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride,

which is then reacted with ammonia to form the amide.
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Workflow Diagram: Synthesis via Acyl Chloride
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Caption: Synthesis of 2-Amino-3,5-diiodobenzamide via an acyl chloride intermediate.

Methodology:

Acyl Chloride Formation: To a solution of 2-Amino-3,5-diiodobenzoic acid (1.0 eq) in an

anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add

thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise at 0 °C. A

catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The

reaction mixture is then stirred at room temperature for 2-4 hours or until the reaction is

complete, as monitored by thin-layer chromatography (TLC). The excess reagent and

solvent are removed under reduced pressure to yield the crude 2-Amino-3,5-diiodobenzoyl

chloride.[2][3][4][5]

Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM

or THF) and cooled to 0 °C. A solution of ammonia in an appropriate solvent (e.g., ammonia

in methanol or aqueous ammonia) is added dropwise. The reaction is stirred at room

temperature for 1-2 hours.

Work-up and Purification: The reaction mixture is quenched with water and extracted with an

organic solvent. The organic layer is washed with brine, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure. The crude product can be purified by

recrystallization or column chromatography.
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Experimental Protocol 2: Synthesis using a
Carbodiimide Coupling Agent
This method avoids the harsh conditions of acyl chloride formation and is often used for

substrates with sensitive functional groups.

Workflow Diagram: Carbodiimide Coupling Synthesis
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Caption: Synthesis of 2-Amino-3,5-diiodobenzamide using a carbodiimide coupling agent.

Methodology:

Reaction Setup: To a solution of 2-Amino-3,5-diiodobenzoic acid (1.0 eq) in a polar aprotic

solvent such as DMF, add a carbodiimide coupling agent like 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) or N,N'-Dicyclohexylcarbodiimide (DCC)

(1.2 eq). An additive such as N-hydroxybenzotriazole (HOBt) (1.2 eq) can be used to

improve efficiency and reduce side reactions.[6][7][8][9][10]

Amidation: To this mixture, add a source of ammonia, such as ammonium chloride (1.5 eq)

and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0

eq). The reaction is stirred at room temperature for 12-24 hours.

Work-up and Purification: The reaction mixture is diluted with water and extracted with an

appropriate organic solvent. If DCC is used, the dicyclohexylurea byproduct can be removed

by filtration. The organic layer is washed sequentially with a mild acid, a mild base, and
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brine, then dried and concentrated. The product is purified by recrystallization or column

chromatography.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 2-Amino-3,5-diiodobenzamide
based on the analysis of its functional groups and comparison with analogous structures.

Table 2: Predicted ¹H NMR Spectral Data
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.8 - 8.2 d 1H

Aromatic H

(ortho to -

CONH₂)

Deshielded by

the anisotropic

effect of the

carbonyl and the

electron-

withdrawing

iodine.

~ 7.5 - 7.8 d 1H

Aromatic H

(meta to -

CONH₂)

Less deshielded

than the ortho

proton.

~ 6.5 - 7.0 br s 2H -CONH₂

Broad singlet

due to

quadrupolar

relaxation of the

nitrogen nucleus

and possible

hydrogen

bonding.

~ 4.5 - 5.5 br s 2H -NH₂

Broad singlet,

chemical shift

can vary with

concentration

and solvent due

to hydrogen

bonding.

Table 3: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ, ppm) Assignment Rationale

~ 170 C=O

Typical chemical shift for a

primary amide carbonyl

carbon.

~ 145 - 150 C-NH₂
Aromatic carbon attached to

the amino group.

~ 140 - 145 Aromatic C-H

~ 120 - 125 Aromatic C-H

~ 115 - 120 C-CONH₂
Aromatic carbon attached to

the amide group.

~ 80 - 90 C-I

Aromatic carbons attached to

iodine, significantly shielded by

the heavy atom effect.

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹) Vibration Rationale

3400 - 3200 N-H stretch

Two bands expected for the

primary amine (-NH₂) and two

for the primary amide (-

CONH₂).

1680 - 1640 C=O stretch (Amide I)

Characteristic strong

absorption for a primary amide

carbonyl.

1620 - 1580 N-H bend (Amide II)
Bending vibration of the amide

N-H bond.

1600 - 1450 C=C stretch
Aromatic ring stretching

vibrations.

~ 800 C-I stretch
Carbon-iodine stretching

vibration.
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Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak

(M⁺) at m/z 388. Key fragmentation patterns would likely involve the loss of the amide group (-

CONH₂) to give a fragment at m/z 344, and the loss of iodine atoms. The presence of two

iodine atoms would give a characteristic isotopic pattern.[11][12][13][14][15]

Reactivity and Potential Biological Significance
Reactivity:

Amino Group: The 2-amino group can undergo typical reactions of an aromatic amine, such

as diazotization followed by Sandmeyer-type reactions to introduce other functional groups.

It can also be acylated or alkylated.

Amide Group: The primary amide can be hydrolyzed back to the carboxylic acid under acidic

or basic conditions. Dehydration of the amide would yield a nitrile.

Aromatic Ring: The electron-donating amino group and the electron-withdrawing iodo and

carboxamido groups will influence the regioselectivity of further electrophilic aromatic

substitution reactions.

Potential Biological Significance:

Halogenated benzamides are a class of compounds with diverse biological activities. The

introduction of iodine atoms can significantly impact a molecule's lipophilicity, metabolic

stability, and ability to form halogen bonds with biological targets. While no specific biological

activity has been reported for 2-Amino-3,5-diiodobenzamide, related halogenated aromatic

compounds have shown a range of activities, including antibacterial, antifungal, and anticancer

properties.

Potential Signaling Pathway Involvement:

Aminobenzamide derivatives have been implicated in various signaling pathways. For instance,

some aminobenzamide-based molecules act as inhibitors of poly(ADP-ribose) polymerase

(PARP), an enzyme involved in DNA repair and cell death. Inhibition of PARP can be a

therapeutic strategy in certain cancers. It is plausible that 2-Amino-3,5-diiodobenzamide or its

derivatives could interact with enzymes or receptors within cellular signaling cascades.
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Hypothetical Signaling Pathway Diagram
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Caption: Hypothetical inhibition of a kinase signaling pathway by 2-Amino-3,5-
diiodobenzamide.

This guide provides a foundational understanding of 2-Amino-3,5-diiodobenzamide for

researchers and drug development professionals. The proposed synthetic routes and predicted

data offer a starting point for the practical synthesis and characterization of this compound,

enabling further investigation into its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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